molecular formula C18H12IN3OS B5816131 N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide

Numéro de catalogue B5816131
Poids moléculaire: 445.3 g/mol
Clé InChI: MENLJTBCLNOALQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide, also known as ITB, is a chemical compound that has been widely used in scientific research. ITB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. In recent years, ITB has gained attention as a potential therapeutic agent for cancer treatment.

Mécanisme D'action

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide inhibits PARP by binding to its catalytic domain. PARP is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to induce apoptosis (cell death) in cancer cells by activating the DNA damage response pathway. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has also been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy.
Biochemical and Physiological Effects:
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to have potent anticancer activity in preclinical studies. It has been tested in various cancer cell lines and animal models of cancer. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to induce apoptosis (cell death) in cancer cells by activating the DNA damage response pathway. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has also been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP in DNA repair processes. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has also been shown to have minimal toxicity in normal cells, which makes it a safer alternative to other PARP inhibitors. However, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale studies. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide also has limited water solubility, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide. One area of interest is the development of new formulations of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide that improve its water solubility. This could make it easier to use in certain experimental settings. Another area of interest is the development of new combination therapies that enhance the efficacy of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to enhance the efficacy of DNA-damaging agents such as radiation and chemotherapy. However, there may be other agents that could be used in combination with N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide to further improve its anticancer activity. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide in cancer patients. Clinical trials could provide valuable information on the potential use of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide as a therapeutic agent for cancer treatment.

Méthodes De Synthèse

The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide involves several steps. First, 3-iodobenzamide is reacted with 3-aminophenyl isothiocyanate to form 3-(3-aminophenyl)-1,3-thiazolidin-2-thione. This is then reacted with 2-bromo-6-chloroimidazo[2,1-b][1,3]thiazole to form the final product, N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide. The synthesis of N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been optimized to improve its yield and purity.

Applications De Recherche Scientifique

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can be selectively toxic to cancer cells. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has been shown to have potent anticancer activity in preclinical studies. It has been tested in various cancer cell lines and animal models of cancer. N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide has also been used in combination with other anticancer agents to enhance their efficacy.

Propriétés

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-14-5-1-4-13(9-14)17(23)20-15-6-2-3-12(10-15)16-11-22-7-8-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENLJTBCLNOALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.